molecular formula C13H20N4O3S B2423097 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313470-47-2

8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2423097
CAS RN: 313470-47-2
M. Wt: 312.39
InChI Key: WZMCIBKXDNWKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as Bredinin, is a purine nucleoside analog that has been found to exhibit antitumor and antiviral activities. The compound is synthesized through a multi-step process and has been the focus of scientific research due to its potential applications in cancer treatment and viral infections.

Mechanism of Action

The mechanism of action of 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. By inhibiting PNP, 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of purine nucleosides in the body, which can lead to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit the growth of tumors. 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been found to have immunomodulatory effects, including the activation of T lymphocytes and the inhibition of interleukin-2 (IL-2) production. In viral infections, 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit viral replication and reduce the levels of viral RNA.

Advantages and Limitations for Lab Experiments

8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and specificity for PNP inhibition. The compound is also relatively stable and has a long half-life in the body. However, 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has some limitations, including its potential toxicity and the need for high concentrations to achieve its antitumor and antiviral effects.

Future Directions

There are several future directions for research on 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus is the development of new analogs with improved potency and selectivity for PNP inhibition. Another area of research is the investigation of the immunomodulatory effects of 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in immunotherapy. Additionally, the use of 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in combination with other drugs or therapies is an area of interest for cancer and viral infection research.

Synthesis Methods

The synthesis of 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps that include the protection of the hydroxyl groups on the purine ring, the introduction of the butylsulfanyl group, and the methoxyethyl group. The process also involves the removal of the protecting groups and the final purification of the compound. The synthesis method has been optimized to achieve high yields and purity.

Scientific Research Applications

8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in cancer treatment and viral infections. In cancer research, the compound has been shown to inhibit the growth of tumor cells and induce apoptosis. 8-(butylsulfanyl)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been found to have antiviral activity against several viruses, including herpes simplex virus, poliovirus, and human immunodeficiency virus (HIV).

properties

IUPAC Name

8-butylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-4-5-8-21-13-14-10-9(17(13)6-7-20-3)11(18)15-12(19)16(10)2/h4-8H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCIBKXDNWKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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